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Compound of Interest

Compound Name: Nebivolol hydrochloride

Cat. No.: B016910 Get Quote

An extensive High-Performance Liquid Chromatography (HPLC) method has been developed

and validated for the accurate analysis of nebivolol hydrochloride, a cardioselective beta-

blocker used in the management of hypertension. This application note provides a

comprehensive protocol for the quantification of nebivolol hydrochloride in pharmaceutical

formulations, ensuring reliability, precision, and stability-indicating capabilities.

Chromatographic Conditions
A robust isocratic reverse-phase HPLC method was established for the determination of

nebivolol hydrochloride. The optimized chromatographic parameters are summarized in the

table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b016910?utm_src=pdf-interest
https://www.benchchem.com/product/b016910?utm_src=pdf-body
https://www.benchchem.com/product/b016910?utm_src=pdf-body
https://www.benchchem.com/product/b016910?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Condition

Chromatograph
Agilent 1260 Infinity II HPLC System or

equivalent

Column
C18 Column (e.g., Phenomenex Gemini, 250

mm x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile : 0.02 M Potassium Dihydrogen

Phosphate Buffer (pH 4.0) (60:40 v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature Ambient (25 °C)

Detection Wavelength 282 nm

Run Time Approximately 10 minutes

Experimental Protocols
Standard Solution Preparation
Accurately weigh and transfer 10 mg of nebivolol hydrochloride working standard into a 100

mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes

to dissolve. Dilute to the mark with the mobile phase to obtain a standard stock solution of 100

µg/mL. From this stock solution, prepare a series of calibration standards ranging from 0.2

µg/mL to 10 µg/mL by further dilution with the mobile phase.

Sample Preparation (Tablet Dosage Form)
Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of

nebivolol hydrochloride into a 100 mL volumetric flask. Add about 70 mL of the mobile phase

and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.

Cool the solution to room temperature and dilute to the mark with the mobile phase. Filter the

solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute

the filtrate with the mobile phase to obtain a final concentration within the linearity range of the

method.
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Method Validation Protocol
The developed HPLC method was validated according to the International Council for

Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of

detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity: The specificity of the method was assessed by analyzing a placebo solution

(containing all excipients except nebivolol hydrochloride) and comparing its chromatogram

with that of the standard and sample solutions to ensure no interference from excipients at

the retention time of nebivolol hydrochloride.

Linearity: Linearity was established by injecting the prepared calibration standards in

triplicate. The peak area versus concentration data was plotted, and the correlation

coefficient (r²) was determined.[1]

Accuracy: The accuracy of the method was determined by the standard addition method at

three different concentration levels (80%, 100%, and 120% of the target concentration). The

percentage recovery was calculated.

Precision: Method precision was evaluated by performing six replicate injections of the

standard solution on the same day (intra-day precision) and on three different days (inter-day

precision). The relative standard deviation (%RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated

based on the standard deviation of the response and the slope of the calibration curve.[2][3]

Robustness: The robustness of the method was evaluated by introducing small, deliberate

variations in the chromatographic conditions, such as the mobile phase composition (±2%),

flow rate (±0.1 mL/min), and detection wavelength (±2 nm).

Stability-Indicating Assay Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies were

conducted on the nebivolol hydrochloride drug substance. The drug was subjected to stress

conditions including acid hydrolysis (0.1 N HCl at 80°C for 2 hours), base hydrolysis (0.1 N

NaOH at 80°C for 2 hours), oxidative degradation (3% H₂O₂ at room temperature for 24 hours),

and thermal degradation (dry heat at 105°C for 24 hours).[1] The stressed samples were then
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analyzed by the developed HPLC method to check for any degradation products and to ensure

that they were well-resolved from the parent drug peak.

Data Presentation
The quantitative results from the method validation and stability studies are summarized in the

following tables.

Table 1: System Suitability Parameters
Parameter Acceptance Criteria Observed Value

Tailing Factor ≤ 2.0 1.15

Theoretical Plates ≥ 2000 5800

%RSD of Peak Area ≤ 2.0% 0.85%

Table 2: Method Validation Data
Parameter Result

Linearity Range 0.2 - 10 µg/mL[1]

Correlation Coefficient (r²) > 0.999

Accuracy (% Recovery) 98.68 - 100.86%[1]

Intra-day Precision (%RSD) < 2.0%

Inter-day Precision (%RSD) < 2.0%

LOD 0.06 µg/mL[1][3]

LOQ 0.2 µg/mL[1][3]

Table 3: Forced Degradation Study Results
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Stress Condition % Degradation Observations

Acid Hydrolysis (0.1 N HCl,

80°C, 2h)
Significant

Degradation peaks well-

resolved from the main peak.

[1]

Base Hydrolysis (0.1 N NaOH,

80°C, 2h)
Significant

Degradation peaks well-

resolved from the main peak.

[1]

Oxidative (3% H₂O₂, RT, 24h) Significant

Degradation peak well-

resolved from the main peak.

[1]

Thermal (105°C, 24h) No significant degradation Drug is stable to dry heat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b016910?utm_src=pdf-body-img
https://www.benchchem.com/product/b016910?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical
Formulations - PMC [pmc.ncbi.nlm.nih.gov]

2. globalresearchonline.net [globalresearchonline.net]

3. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical
Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [HPLC method development for nebivolol hydrochloride
analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016910#hplc-method-development-for-nebivolol-
hydrochloride-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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